N-(3,4-dimethylphenyl)-2-{1-[(3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through an acylation reaction using a nitrobenzoyl chloride derivative.
Attachment of the Acetamide Moiety: The final step involves the coupling of the intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H22N4O5 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C25H22N4O5/c1-15-10-11-18(12-16(15)2)26-23(30)14-22-24(31)27-20-8-3-4-9-21(20)28(22)25(32)17-6-5-7-19(13-17)29(33)34/h3-13,22H,14H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
BZABXNKALPAZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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